(-)-b-Chlorodiisopinocamphenylborane
Description
(-)-B-Chlorodiisopinocamphenylborane ((-)-DIP-Chloride or (-)-Ipc2BCl) is a chiral borane reagent widely employed in enantioselective reductions, particularly for ketones and imines. Its structure comprises two isopinocampheyl groups derived from (+)-α-pinene, a terpene abundant in pine oil, and a central boron atom bonded to a chlorine substituent . The compound is synthesized via hydroboration of (+)-α-pinene with borane dimethyl sulfide, followed by treatment with dry HCl in diethyl ether, achieving yields up to 98% and optical purity of 99% ee . Its rigid bicyclic framework ensures high stereoselectivity in asymmetric reductions, making it indispensable in pharmaceutical synthesis, such as the production of (R)-phenylephrine hydrochloride and enantiopure pyrrolidinones .
Properties
Molecular Formula |
C20H34BCl |
|---|---|
Molecular Weight |
320.7 g/mol |
IUPAC Name |
chloro-[(1S,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane |
InChI |
InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13+,14+,15-,16+,17-,18-/m1/s1 |
InChI Key |
PSEHHVRCDVOTID-XFXUMDQZSA-N |
Isomeric SMILES |
B([C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C)([C@@H]3C[C@@H]4C[C@@H]([C@H]3C)C4(C)C)Cl |
Canonical SMILES |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
NB-Enantrane and NB-Enantride
NB-Enantrane (17) and its borohydride derivative, NB-Enantride (18), are chiral reagents derived from nopol (a bicyclic alcohol structurally related to α-pinene). However, (-)-DIP-Chloride surpasses NB-Enantrane in optical purity (99% ee vs. unspecified for NB-Enantrane) and is more widely documented in enantioselective reductions of complex substrates .
β-Methyloxazaborolidine
β-Methyloxazaborolidine is another boron-based chiral catalyst used in asymmetric reductions. Unlike (-)-DIP-Chloride, which operates via a borane-mediated mechanism, β-methyloxazaborolidine leverages oxazaborolidine ring strain to enhance reactivity. Comparative studies show that (-)-DIP-Chloride achieves higher enantiomeric excess (87–92% ee) in the reduction of ketones like 4,4-dimethyl-1-phenylpyrrolidine-2,3-dione, whereas β-methyloxazaborolidine exhibits variable performance depending on substrate steric bulk .
(-)-B-Methoxydiisopinocampheylborane
(-)-B-Methoxydiisopinocampheylborane replaces the chlorine substituent in (-)-DIP-Chloride with a methoxy group. This structural modification reduces electrophilicity, altering substrate compatibility. While (-)-DIP-Chloride is optimal for ketone reductions, the methoxy variant may favor less electrophilic substrates.
Other Borane Complexes
Compounds like methylaluminum bis-2,6-diphenylphenoxide and β-chlorodiisopinocampheylborane derivatives (e.g., (+)-DIP-Chloride) share mechanistic similarities but differ in steric and electronic profiles. For example, (+)-DIP-Chloride, the enantiomeric counterpart, mirrors (-)-DIP-Chloride’s reactivity but produces opposite stereoisomers .
Data Tables
Table 1: Key Properties of (-)-DIP-Chloride and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Optical Purity (ee) | Yield in Synthesis | Key Application |
|---|---|---|---|---|---|
| (-)-DIP-Chloride | C20H34BCl | 320.75 | 99% | Up to 98% | Enantioselective ketone reduction |
| NB-Enantrane | C12H19B | Not reported | Not reported | Not reported | Asymmetric reductions (limited data) |
| β-Methyloxazaborolidine | C8H16BNO | 153.03 | 80–95% | 11–93% | Substrate-dependent reductions |
| (-)-B-Methoxydiisopinocampheylborane | C21H37BO | 316.33 | Not reported | Not reported | Specialty reductions |
Table 2: Performance in Enantioselective Reductions
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing (-)-β-Chlorodiisopinocamphenylborane in a laboratory setting?
- Methodological Answer : The synthesis involves enantioselective reduction of ketones using (-)-DIP-Chloride. Key factors include:
- Chiral purity : Use optically pure starting materials (e.g., (R)- or (S)-pinene derivatives) to ensure high enantiomeric excess (e.e.) .
- Solvent selection : Non-polar solvents like heptane or hexanes are preferred to stabilize the borane intermediate and minimize side reactions .
- Temperature control : Reactions are typically conducted at -78°C to prevent racemization .
- Data Table :
| Starting Material | Solvent | Temperature | e.e. (%) | Yield (%) |
|---|---|---|---|---|
| 4,4-Dimethylpyrrolidinedione | Heptane | -78°C | 92 | 85 |
Q. How does (-)-β-Chlorodiisopinocamphenylborane enable enantioselective reductions, and what are its limitations?
- Methodological Answer : The compound acts as a chiral Lewis acid, coordinating with carbonyl groups to create a steric environment favoring specific enantiomers. Limitations include:
- Substrate specificity : Works best with cyclic ketones; acyclic substrates may exhibit lower selectivity .
- Sensitivity to moisture : Requires anhydrous conditions to avoid decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enantiomeric excess (e.e.) values for (-)-DIP-Chloride-mediated reactions?
- Methodological Answer : Discrepancies often arise from:
- Analytical methods : Compare HPLC (Chiralcel OD-H column) vs. NMR (Mosher ester analysis) for e.e. determination .
- Reaction monitoring : Use in-situ FTIR to track borane intermediates and optimize reaction timelines .
Q. What experimental strategies optimize enantioselectivity in sterically hindered substrates using (-)-β-Chlorodiisopinocamphenylborane?
- Methodological Answer :
- Additive screening : Introduce Lewis bases (e.g., HMPA) to modulate borane reactivity .
- Substrate pre-organization : Design ketones with rigid backbones (e.g., bicyclic systems) to enhance stereochemical control .
Q. How can computational chemistry complement experimental studies on (-)-β-Chlorodiisopinocamphenylborane’s mechanistic pathways?
- Methodological Answer :
- DFT calculations : Model transition states to predict stereochemical outcomes .
- Molecular dynamics : Simulate solvent effects on borane-substrate interactions .
Methodological Frameworks for Research Design
Q. What criteria ensure a rigorous research question for studying (-)-β-Chlorodiisopinocamphenylborane?
- Guidelines :
- FINER : Ensure questions are Feasible (lab resources), Interesting (novel chiral applications), Novel (unexplored substrates), Ethical (safe handling), and Relevant (asymmetric synthesis trends) .
- PICO : Define Population (substrate class), Intervention (reaction conditions), Comparison (alternative catalysts), Outcome (e.e. and yield) .
Q. How should researchers address safety protocols when handling (-)-β-Chlorodiisopinocamphenylborane?
- Safety Framework :
- PPE : Use nitrile gloves, goggles, and fume hoods due to moisture sensitivity and toxicity .
- Waste disposal : Quench residual borane with methanol under inert conditions to prevent exothermic reactions .
Data Interpretation and Peer Review
Q. What are common pitfalls in interpreting NMR data for (-)-β-Chlorodiisopinocamphenylborane reaction mixtures?
- Critical Analysis :
- Signal overlap : Use 2D NMR (e.g., HSQC) to resolve complex spectra .
- Quantitative limits : Avoid overreliance on integration values for low-concentration intermediates .
Q. How can researchers structure a manuscript to highlight the novelty of (-)-DIP-Chloride applications?
- Writing Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
